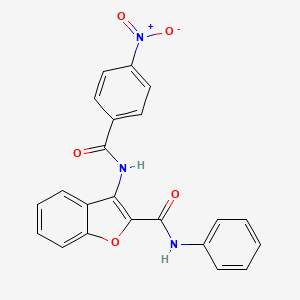

3-(4-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

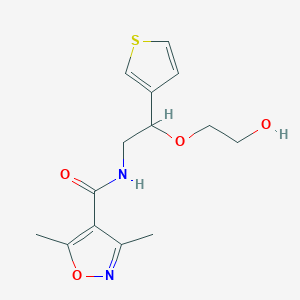

3-(4-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide, also known as NBPC, is a chemical compound that belongs to the class of benzofuran derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.

Scientific Research Applications

Neuroscience and Pharmacology

2-Phenylethylamine (PEA): , a naturally occurring compound in the human body, plays a crucial role in neural functions. PEA acts as a neuromodulator, influencing mood, cognition, and behavior. It regulates neurotransmitter levels, particularly dopamine and norepinephrine, contributing to feelings of euphoria and alertness. Researchers explore PEA’s potential therapeutic applications, including mood disorder treatment and attention deficit hyperactivity disorder (ADHD) management .

Chlorine-Enhanced Biological Activity

Chlorine atoms strategically incorporated into biologically active molecules can enhance their inherent biological activity. By introducing chlorine into specific positions, researchers aim to optimize drug efficacy and selectivity. N-(3-chlorophenethyl)-4-nitrobenzamide’s chlorine substitution may contribute to its pharmacological effects .

Nitro Group as a Versatile Functional Group

The nitro group (NO₂) is valuable in drug design due to its diverse pharmacological effects. Researchers have explored its applications in antimicrobial therapy, cancer treatment, and beyond. N-(3-chlorophenethyl)-4-nitrobenzamide’s nitro group makes it an intriguing target for further exploration in medicinal chemistry .

Hybrid Molecule Synthesis

The synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide involves the reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride. The resulting bio-functional hybrid molecule has been fully characterized using techniques such as 1H and 13C NMR, UV, and mass spectral data .

Drug Discovery and Therapeutic Potential

Given its unique structure and functional groups, N-(3-chlorophenethyl)-4-nitrobenzamide may serve as a scaffold for designing novel therapeutic agents. Researchers can explore its potential in drug discovery, especially in areas related to neurological disorders, inflammation, or cancer.

Structure-Activity Relationship Studies

Researchers can investigate the relationship between N-(3-chlorophenethyl)-4-nitrobenzamide’s structure and its biological activity. By modifying specific moieties, they can optimize its properties for specific applications .

Mechanism of Action

Target of Action

Similar compounds, such as 4-cinnamamido- and 2-phenoxyacedamido-1h-pyrazol-5-yl)benzamides, have been studied for their antimicrobial, antibiofilm, and antiproliferative activities .

Mode of Action

It’s worth noting that benzamide derivatives, which this compound is a part of, are known to interact with their targets through various mechanisms . For instance, they can inhibit enzymes or modulate receptor activity, leading to changes in cellular processes.

Biochemical Pathways

For example, 2-phenylethylamine, a compound structurally related to benzamides, plays a vital role in the synthesis of catecholamines .

Result of Action

Similar compounds have been found to exhibit antimicrobial, antibiofilm, and antiproliferative activities .

properties

IUPAC Name |

3-[(4-nitrobenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O5/c26-21(14-10-12-16(13-11-14)25(28)29)24-19-17-8-4-5-9-18(17)30-20(19)22(27)23-15-6-2-1-3-7-15/h1-13H,(H,23,27)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRBICMJPYWNED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-(4-chlorophenyl)propan-1-one](/img/structure/B2471307.png)

![2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-thiophenecarboxylate](/img/structure/B2471309.png)

![2-Cyclopropyl-1-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2471311.png)

![6-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2471314.png)

![[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride](/img/structure/B2471315.png)

![N-[4-[(4-iodophenyl)sulfonylamino]phenyl]acetamide](/img/structure/B2471319.png)

![4-{[(4-Chlorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B2471321.png)

![1-(4-Chloro-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2471330.png)